2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile
Overview
Description
2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile is an organic compound with the molecular formula C10H12N2. It is characterized by the presence of a nitrile group attached to a propanenitrile backbone, which is further substituted with a methyl group and a 6-methylpyridin-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile typically involves the reaction of 6-methylpyridin-2-ylmethyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups such as hydroxyl or amino groups. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its binding to these molecular targets, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile can be compared with other similar compounds such as:
- 2-Methyl-2-(5-methylpyridin-2-yl)propanenitrile
- 2-Methyl-2-(4-methylpyridin-2-yl)propanenitrile
- 2-Methyl-2-(3-methylpyridin-2-yl)propanenitrile These compounds share a similar structural framework but differ in the position of the methyl group on the pyridine ring. The unique positioning of the methyl group in this compound contributes to its distinct chemical and physical properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
2-methyl-2-(6-methylpyridin-2-yl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-5-4-6-9(12-8)10(2,3)7-11/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMBVCGUCYVIDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(C)(C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704609 | |
Record name | 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878744-13-9 | |
Record name | 2-Methyl-2-(6-methylpyridin-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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